molecular formula C22H25FN2O4 B3978023 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine

Cat. No. B3978023
M. Wt: 400.4 g/mol
InChI Key: HLCDAFODXKFJNX-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. The drug is known for its hallucinogenic and stimulant effects, and it has been used in scientific research to study the mechanisms of action of psychoactive drugs.

Mechanism of Action

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, perception, and cognition. 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine also inhibits the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. The exact mechanism of action of 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine is not fully understood, but it is thought to be similar to other psychoactive drugs that interact with serotonin receptors.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood and perception, including hallucinations and altered sensory perception. 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been shown to have both stimulant and hallucinogenic effects, and its effects can vary depending on the dose and individual response.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has several advantages for use in lab experiments. It is a well-studied psychoactive drug that has been used in numerous studies of the mechanisms of action of psychoactive drugs. It is also relatively easy to synthesize using standard organic chemistry techniques. However, 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine also has several limitations. It has a narrow therapeutic window and can cause significant side effects at high doses. It is also a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors. 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been used as a model compound for the development of new drugs that target these receptors. Another area of interest is the study of the long-term effects of 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine use. There is limited research on the potential long-term effects of 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine use, and more research is needed to fully understand the risks associated with its use. Finally, there is a need for more research on the mechanisms of action of 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine and other psychoactive drugs. Understanding the mechanisms of action of these drugs is essential for developing new treatments for mental health disorders.

Scientific Research Applications

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been used in scientific research to study the mechanisms of action of psychoactive drugs. It has been shown to interact with serotonin receptors in the brain, which are involved in mood regulation and the perception of sensory input. 1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

IUPAC Name

(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-27-19-14-16(15-20(28-2)22(19)29-3)4-9-21(26)25-12-10-24(11-13-25)18-7-5-17(23)6-8-18/h4-9,14-15H,10-13H2,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDAFODXKFJNX-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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